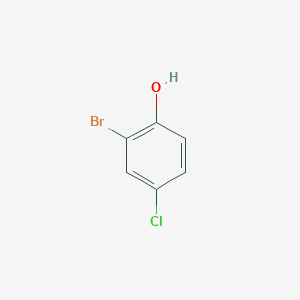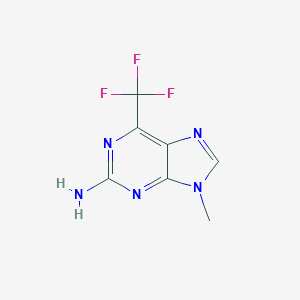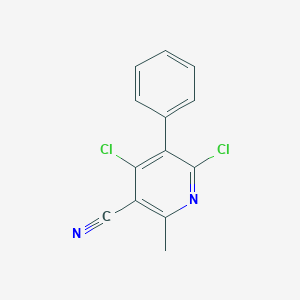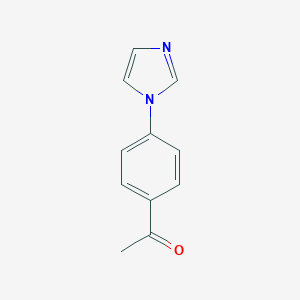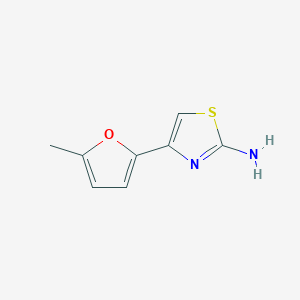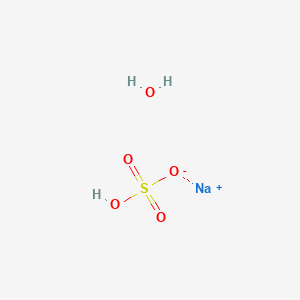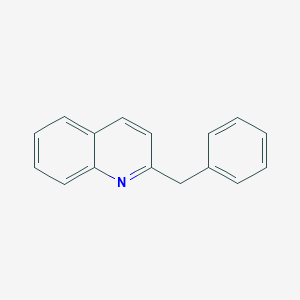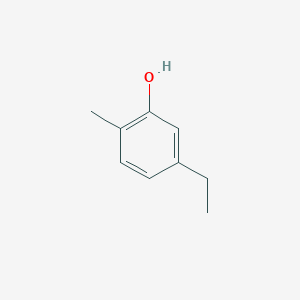
5-Ethyl-o-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-o-cresol is a chemical compound that belongs to the group of alkylphenols. It is commonly used as a flavoring agent in the food industry due to its strong and pleasant odor. However, recent studies have shown that 5-Ethyl-o-cresol has potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-Ethyl-o-cresol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of xenobiotics. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Ethyl-o-cresol has various biochemical and physiological effects. It has been found to induce the expression of certain genes involved in the metabolism of xenobiotics and oxidative stress. It has also been shown to affect the activity of certain enzymes involved in the metabolism of drugs and other toxic substances.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Ethyl-o-cresol in lab experiments is its strong and pleasant odor, which makes it easy to detect and quantify. It is also relatively easy to synthesize and purify. However, one of the limitations of using 5-Ethyl-o-cresol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Ethyl-o-cresol. One area of interest is its potential therapeutic applications, particularly as an antioxidant or as an inhibitor of certain enzymes involved in disease processes. Another area of interest is its potential role in environmental toxicology, particularly as a model compound for studying the metabolism of alkylphenols in microorganisms. Finally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-o-cresol and its effects on various biochemical and physiological processes.
Synthesemethoden
The most common method for synthesizing 5-Ethyl-o-cresol is through the alkylation of o-cresol with ethyl chloride in the presence of a base catalyst such as potassium hydroxide. This reaction produces 5-Ethyl-o-cresol as the main product with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-o-cresol has been found to have various scientific research applications. It has been used as a model compound for studying the metabolism of alkylphenols in microorganisms. It has also been used as a substrate for studying the enzymatic reactions of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.
Eigenschaften
CAS-Nummer |
1687-65-6 |
|---|---|
Produktname |
5-Ethyl-o-cresol |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
5-ethyl-2-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 |
InChI-Schlüssel |
AYGDIAGADYTJRY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)O |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C)O |
Andere CAS-Nummern |
1687-65-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



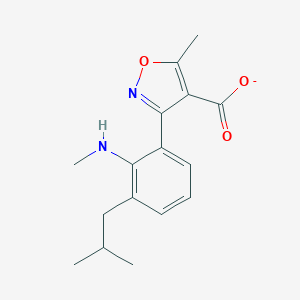

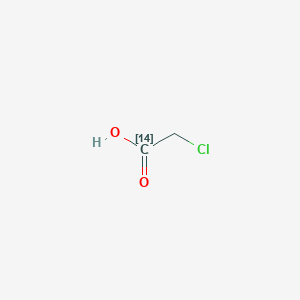

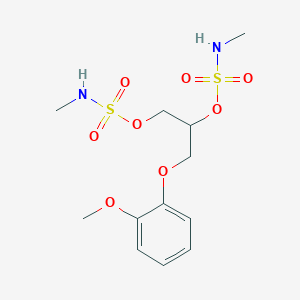
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
